2-[(2-Methylpropan-2-yl)oxycarbonylamino]-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid
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Description
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid is a complex organic compound with the following structural formula:
Structure:
Molecular Structure Analysis
The molecular formula of this compound is C14H24N2O6 . It consists of a pyridine ring fused with an oxazole ring, along with various substituents. The stereochemistry and spatial arrangement of atoms play a crucial role in its properties and interactions.
Chemical Reactions Analysis
While detailed chemical reactions involving this compound are scarce, it likely participates in esterification, amidation, and other transformations typical of carboxylic acids and their derivatives. Investigating its reactivity with various nucleophiles and electrophiles would provide valuable insights.
Physical And Chemical Properties Analysis
- Physical Properties :
- State : Solid
- Purity : Approximately 95%
- Storage Temperature : Refrigerator
- Appearance : Solid form
- Chemical Properties :
- IUPAC Name : (2R)-5-{[(allyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]pentanoic acid
- InChI Code : 1S/C14H24N2O6/c1-5-9-21-12(19)15-8-6-7-10(11(17)18)16-13(20)22-14(2,3,4)/t10-/m1/s1
- Molecular Weight : 316.35 g/mol
Safety And Hazards
- Signal Word : Warning
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements : P235 (Keep cool), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection)
Future Directions
- Biological Studies : Investigate its potential as a drug candidate by assessing its pharmacological activity and toxicity.
- Synthetic Optimization : Develop more efficient synthetic routes to improve accessibility.
- Structural Elucidation : Employ spectroscopic techniques (NMR, IR, MS) to confirm its structure.
- Computational Modeling : Predict its binding interactions with biological targets using molecular modeling.
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c1-12(2,3)20-11(18)15-10-14-8-7(19-10)4-6(5-13-8)9(16)17/h4-5H,1-3H3,(H,16,17)(H,13,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCFKMATNSTIBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(O1)C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid |
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